molecular formula C17H11ClF3N5O B2969345 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide CAS No. 321430-25-5

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide

Cat. No.: B2969345
CAS No.: 321430-25-5
M. Wt: 393.75
InChI Key: KJVWEQXNZASEEY-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide is a complex organic compound that belongs to the class of pyrimidinecarboxamides This compound is characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, pyridinyl, and pyrimidine moieties

Mechanism of Action

Target of Action

The primary target of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the shape and structure of the cells.

Biochemical Pathways

The compound’s interaction with the spectrin-like proteins affects the cytoskeleton of oomycetes, which is a key component of many biochemical pathways. This disruption can lead to a cascade of effects downstream, including the inhibition of growth of the mycelium and sporulation .

Result of Action

The action of this compound results in a number of molecular and cellular effects. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects can lead to the control of diseases caused by oomycetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the chlorination of 3-chloro-5-(trifluoromethyl)-2-pyridine using a chlorinating agent such as thionyl chloride.

    Coupling with Pyrimidine Derivative: The chlorinated pyridine intermediate is then coupled with a pyrimidine derivative in the presence of a base such as potassium carbonate to form the desired pyrimidinecarboxamide structure.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine and pyrimidine derivatives.

    Substitution: Formation of substituted pyridine and pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in the development of advanced materials, including organic semiconductors and polymers.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide
  • **this compound analogs with different substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-pyridin-4-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N5O/c1-9-12(8-24-14(25-9)10-2-4-22-5-3-10)16(27)26-15-13(18)6-11(7-23-15)17(19,20)21/h2-8H,1H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVWEQXNZASEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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